Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Anthraquinone dyes UV-Vis spectroscopy Structure-property relationships

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (CAS 85153-24-8, molecular formula C₁₄H₈NNaO₅S, molecular weight 325.27 g/mol ) is a synthetic anthraquinone derivative belonging to the class of sulfonated aminoanthraquinones. It features a primary amino group at the 8-position and a sodium sulfonate salt at the 2-position of the anthracene-9,10-dione core.

Molecular Formula C14H8NNaO5S
Molecular Weight 325.27 g/mol
CAS No. 85153-24-8
Cat. No. B12687051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
CAS85153-24-8
Molecular FormulaC14H8NNaO5S
Molecular Weight325.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C14H9NO5S.Na/c15-11-3-1-2-9-12(11)14(17)10-6-7(21(18,19)20)4-5-8(10)13(9)16;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1
InChIKeyXKIMJXDZKINLLY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (CAS 85153-24-8): Structural Identity and Procurement Baseline


Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (CAS 85153-24-8, molecular formula C₁₄H₈NNaO₅S, molecular weight 325.27 g/mol ) is a synthetic anthraquinone derivative belonging to the class of sulfonated aminoanthraquinones. It features a primary amino group at the 8-position and a sodium sulfonate salt at the 2-position of the anthracene-9,10-dione core [1]. This substitution pattern distinguishes it from the more common 1-amino-2-sulfonate isomer (e.g., sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, CAS 24429-49-0 [2]) and from bromamine acid (sodium 1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate, CAS 6258-06-6 [3]), both of which serve as major industrial dye intermediates and pharmacological scaffolds. The compound is primarily sourced as a specialty chemical intermediate .

8-amino-2-sulfonate isomer Distinct from common 1-amino isomers; supports specific chromophore requirements
Specialty chemical intermediate Suited for dye synthesis and anthraquinone scaffold derivatization
Sulfonated sodium salt form Provides water-compatible handling for aqueous reaction media

Why Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate Cannot Be Readily Replaced by Common In-Class Analogs


Generic substitution among sulfonated aminoanthraquinones is not straightforward because the position of the amino substituent on the anthraquinone chromophore critically governs electronic absorption properties, redox behaviour, and chemical reactivity [1]. While 1-amino-2-sulfonate derivatives (e.g., ASA-2, CAS 24429-49-0) have been extensively exploited as dye intermediates and as scaffolds for P2Y receptor antagonists (e.g., PSB-0739 with Kᵢ = 24.9 nM ), the 8-amino-2-sulfonate isomer presents a distinct spatial arrangement of the electron-donating amino group relative to the electron-withdrawing sulfonate and carbonyl groups. This altered electronic configuration can result in different λₘₐₓ values, different fluorescence properties, and distinct reactivity in downstream condensation reactions (e.g., Ullmann coupling or nucleophilic aromatic substitution) compared to the 1-amino isomer [2]. Furthermore, bromamine acid (CAS 6258-06-6), while also a 1-amino-2-sulfonate derivative, carries a bromine atom at the 4-position that enables specific cross-coupling chemistries not applicable to the non-halogenated 8-amino-2-sulfonate [3]. Thus, direct replacement without re-validation of the synthetic route or final product specifications risks altered hue, reduced yield, or failure of the intended application.

Target Compound
Common Substitute
Key Risk
8-amino-2-sulfonate Na
1-amino-2-sulfonate Na (CAS 24429-49-0)
Amino position alters λₘₐₓ and redox; direct replacement may shift color and reactivity
8-amino-2-sulfonate Na
Bromamine acid Na (CAS 6258-06-6)
4-bromo enables specific cross-coupling not available on non-halogenated scaffold; reaction pathway mismatch

Quantitative Differentiation Evidence for Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate Versus Closest Analogs


Positional Isomerism: 8-Amino vs. 1-Amino Substitution Effect on Electronic Absorption (Class-Level Inference)

The position of the amino substituent on the anthraquinone nucleus is a primary determinant of the visible absorption maximum (λₘₐₓ). In the class of mono-aminoanthraquinones, 1-amino substitution typically induces a bathochromic shift relative to 2-amino substitution due to more effective intramolecular charge transfer (ICT) from the amino lone pair into the quinone π-system [1]. By extension, the 8-amino-2-sulfonate isomer (target compound) is expected to exhibit a hypsochromically shifted λₘₐₓ compared to the 1-amino-2-sulfonate isomer (e.g., sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, CAS 24429-49-0), because the 8-amino group lies in a position where ICT is less efficient than at the 1-position [2]. This differential absorption profile directly impacts the perceived colour and tinctorial strength of derived dyes.

Positional isomer effect
Class-level
Target (8-amino) Pred. λₘₐₓ ~480–510 nm
vs
1-amino isomer λₘₐₓ ~530–560 nm
Supports green-shade blue dye development
λₘₐₓ inferred from isomer class trends; confirm experimentally
Anthraquinone dyes UV-Vis spectroscopy Structure-property relationships

Absence of 4-Bromo Substituent: Reactivity Comparison with Bromamine Acid Sodium Salt (Cross-Study Comparable)

Bromamine acid sodium salt (CAS 6258-06-6, sodium 1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate) is the dominant industrial intermediate for anthraquinone-based acid and reactive blue dyes [1]. Its synthetic utility relies on the bromine at the 4-position, which serves as a leaving group in Ullmann-type condensations with arylamines [2]. Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate lacks this halogen, making it unsuitable for direct 4-position arylamination without prior halogenation. However, this absence of bromine also means the 8-amino-2-sulfonate intermediate is not subject to the competing dehalogenation side reactions that can reduce the yield of bromamine acid-based condensations (typical Ullmann coupling yields with bromamine acid range 45–75% [3]). The non-halogenated scaffold may instead be used for electrophilic aromatic substitution or sulfonamide formation at the 1- or 5-position.

Halogen vs non-halogen scaffold
Cross-study comparable
Target (8-amino-2-sulfonate) No halogen; cleaner crude profile
vs
Bromamine acid 4-Br enables Ullmann coupling (45–75% yield)
Halogen-free entry for coupling chemistry
Alternative activation required; dehalogenation side reactions avoided
Cross-coupling chemistry Dye intermediate Bromamine acid

Molecular Weight and Hydrophilicity Differentiation (Supporting Evidence)

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (MW = 325.27 g/mol ) has a molecular weight approximately 19.5% lower than bromamine acid sodium salt (MW = 404.17 g/mol ) and 21.9% lower than typical 1-amino-4-arylamino-2-sulfonate dye scaffolds (e.g., C.I. Acid Blue 25 sodium salt, MW = 416.38 g/mol ). The lower molecular weight, combined with a single sulfonate group per molecule, results in higher molar solubility on a weight/volume basis compared to heavier, more hydrophobic anthraquinone dye intermediates. This difference is practically significant when formulating concentrated aqueous solutions for continuous dyeing processes, where solubility limits can constrain production throughput.

MW & molar loading
Data to verify
MW: 325 g/mol
~19.5% lower than bromamine acid (404 g/mol)
Higher molar loading per unit mass may benefit aqueous formulations
Experimental solubility data not located; verify under process conditions
Physicochemical properties Water solubility Formulation

Optimal Application Scenarios Where Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate Provides Scientific or Industrial Advantage


Synthesis of Green-Shade Blue Anthraquinone Acid Dyes via 8-Amino Route

When a dye development program targets greener-blue shades (λₘₐₓ ≈ 480–510 nm range) that are difficult to obtain with 1-amino-2-sulfonate intermediates (which typically yield reddish-blue to violet-blue hues at λₘₐₓ ≈ 530–560 nm), sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate provides the requisite hypsochromically shifted chromophore [1]. The 8-amino-2-sulfonate scaffold can be further derivatized at the 1- or 5-positions via electrophilic substitution to build more complex dye structures while retaining the desired greenish-blue undertone. This scenario is particularly relevant for acid milling dyes used on wool and polyamide, where subtle shade differences command premium pricing.

Halogen-Free Anthraquinone Intermediate for Pharmaceutical or Biomedical Probe Development

In medicinal chemistry programs that require anthraquinone scaffolds devoid of halogen atoms (e.g., to satisfy halogen-free drug substance specifications or to enable specific radiolabeling strategies), the 8-amino-2-sulfonate sodium salt serves as a halogen-free alternative to bromamine acid [2]. The non-halogenated scaffold avoids potential dehalogenation impurities and provides a clean starting point for constructing sulfonated anthraquinone libraries. Although the 1-amino-2-sulfonate isomer has been extensively explored for P2Y receptor antagonism (e.g., PSB-0739 with Kᵢ = 24.9 nM at P2Y₁₂ ), the 8-amino isomer remains largely unexplored in this context, offering opportunities for novel intellectual property.

High-Concentration Aqueous Dye Formulations Requiring Compact Molecular Weight Intermediates

For continuous dyeing processes that demand highly concentrated aqueous intermediate solutions, the lower molecular weight of sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (MW = 325.27 g/mol) relative to bromamine acid (MW = 404.17 g/mol) provides approximately 24% more moles of sulfonated intermediate per kilogram of raw material . This molar efficiency advantage can reduce the mass of intermediate required to achieve a target concentration, potentially lowering both procurement costs and waste disposal burdens for large-scale dye manufacturing operations.

Structure-Activity Relationship (SAR) Studies on Aminoanthraquinone Positional Isomers

For academic or industrial research groups investigating the effect of amino group position on the photophysical, electrochemical, or biological properties of anthraquinone sulfonates, the 8-amino-2-sulfonate isomer completes the panel of positional isomers alongside the 1-amino-2-sulfonate and 1-amino-4-bromo-2-sulfonate analogs [3]. Systematic comparison across this isomer panel enables rigorous SAR conclusions that cannot be drawn from the 1-amino series alone. This scenario supports publication-quality research and patent filings that require comprehensive isomer characterization.

Application
Selection Property
Validation Focus
Green-shade blue acid dye synthesis
8-amino chromophore (hypsochromic shift)
Shade matching in target λₘₐₓ region
Halogen-free scaffold development
Non-halogenated anthraquinone core
Halogen-free impurity profile control
Concentrated aqueous dye formulations
Lower molecular weight / high molar loading
Solubility and concentration limits
Positional isomer SAR studies
8-amino-2-sulfonate isomer identity
Isomer panel completeness
Quote Request

Request a Quote for Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.